molecular formula C19H32O9 B1244565 Lauroside B

Lauroside B

Cat. No.: B1244565
M. Wt: 404.5 g/mol
InChI Key: HNFCTWJBJGEYGD-DZDMONCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroside B is an O-acyl carbohydrate. It has a role as a metabolite.

Scientific Research Applications

Apoptosis Induction in Malignant Melanoma

Lauroside B, found in Laurus nobilis (bay laurel) leaves, has shown promising effects in inducing apoptosis in aggressive malignant melanoma cell lines. This property is particularly significant given the resistance of malignant melanoma to chemotherapy. The compound's ability to inhibit the proliferation of melanoma cells is linked to its role in inducing apoptosis, as evidenced by activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP). Notably, this compound also suppresses NF-κB activation, which is crucial for metastasis and chemoresistance in melanoma. This suggests its potential as a therapeutic agent for melanoma treatment (Panza et al., 2011).

Synthetic Approach for this compound

In the context of drug development, the synthesis of this compound is critical for further research and potential therapeutic applications. A study has developed a straightforward approach for synthesizing two diastereomers of this compound. This methodology is essential for structure and activity relationship studies, providing a foundation for the efficient synthesis of this compound and its structural analogs. Such synthetic approaches facilitate the exploration of this compound’s therapeutic potential, particularly in treating human melanoma (Fu et al., 2015).

Properties

Molecular Formula

C19H32O9

Molecular Weight

404.5 g/mol

IUPAC Name

(4R,5S)-4-hydroxy-5-(hydroxymethyl)-3,3-dimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one

InChI

InChI=1S/C19H32O9/c1-10(27-17-16(25)15(24)14(23)13(9-21)28-17)4-5-19(26)11(8-20)6-12(22)7-18(19,2)3/h4-5,10-11,13-17,20-21,23-26H,6-9H2,1-3H3/b5-4+/t10-,11+,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

HNFCTWJBJGEYGD-DZDMONCLSA-N

Isomeric SMILES

C[C@H](/C=C/[C@]1([C@@H](CC(=O)CC1(C)C)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(C=CC1(C(CC(=O)CC1(C)C)CO)O)OC2C(C(C(C(O2)CO)O)O)O

synonyms

lauroside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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